tert-butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate
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Overview
Description
tert-Butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a thiazole ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate typically involves the reaction of 5-chloro-1,3-thiazole-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for use in formulations requiring stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The thiazole ring can participate in π-π interactions and hydrogen bonding, stabilizing the compound within the binding site .
Comparison with Similar Compounds
- tert-Butyl N-(5-bromo-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(5-fluoro-1,3-thiazol-2-yl)carbamate
- tert-Butyl N-(5-methyl-1,3-thiazol-2-yl)carbamate
Uniqueness: tert-Butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its bromo, fluoro, and methyl analogs. The chlorine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity in biological systems .
Properties
Molecular Formula |
C8H11ClN2O2S |
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Molecular Weight |
234.70 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C8H11ClN2O2S/c1-8(2,3)13-7(12)11-6-10-4-5(9)14-6/h4H,1-3H3,(H,10,11,12) |
InChI Key |
OGHGUNDTAURPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(S1)Cl |
Origin of Product |
United States |
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